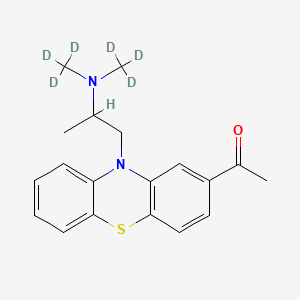
Acepromethazine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acepromethazine-d6 is a deuterated form of acepromethazine, a phenothiazine derivative with neuroleptic and anti-histamine properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acepromethazine, as the deuterium atoms can provide a distinct mass spectrometric signature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acepromethazine-d6 typically involves the incorporation of deuterium atoms into the acepromethazine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of acepromethazine can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the incorporation of deuterium atoms at the desired positions in the molecule.
Analyse Des Réactions Chimiques
Types of Reactions
Acepromethazine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Acepromethazine-d6 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound provide a distinct mass spectrometric signature, making it useful for studying the pharmacokinetics and metabolism of acepromethazine.
Metabolic Pathway Analysis: Researchers use this compound to trace metabolic pathways and identify metabolites.
Drug Interaction Studies: The compound is used to study drug interactions and the effects of acepromethazine on various biological systems.
Analytical Chemistry: this compound is used as an internal standard in analytical chemistry to quantify acepromethazine in biological samples.
Mécanisme D'action
Acepromethazine-d6 exerts its effects through the same mechanism as acepromethazine. It acts as an antagonist on various receptors, including:
Dopaminergic Receptors: Blocks post-synaptic dopamine receptors, leading to its antipsychotic effects.
Histaminergic Receptors: Antagonizes histamine H1 receptors, resulting in its anti-histamine properties.
Adrenergic Receptors: Blocks alpha-adrenergic receptors, contributing to its sedative effects.
Muscarinic Receptors: Antagonizes muscarinic acetylcholine receptors, leading to its antiemetic effects.
Comparaison Avec Des Composés Similaires
Acepromethazine-d6 is similar to other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative with anti-histamine and antiemetic properties.
Acepromazine: The non-deuterated form of acepromethazine, used primarily in veterinary medicine.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolic studies, as well as in analytical chemistry as an internal standard.
Propriétés
Formule moléculaire |
C19H22N2OS |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
1-[10-[2-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/i3D3,4D3 |
Clé InChI |
XLOQNFNTQIRSOX-LIJFRPJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
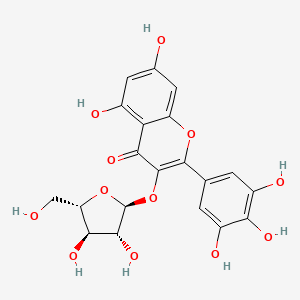


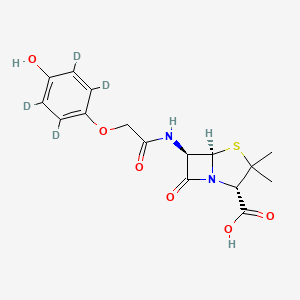
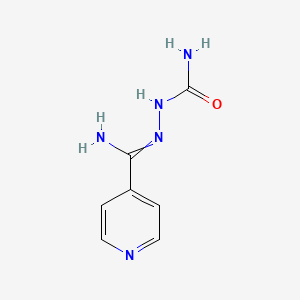
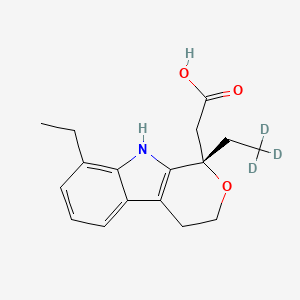
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
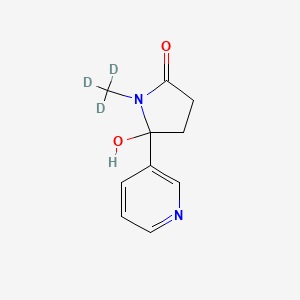
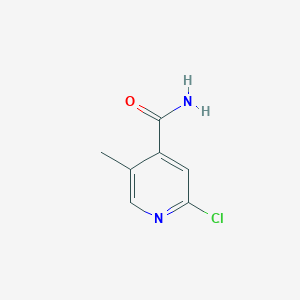

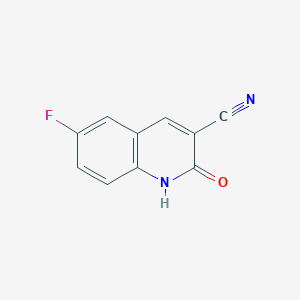

![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
